molecular formula C13H20ClFN2O B1378654 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride CAS No. 1423024-72-9

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride

Cat. No. B1378654
CAS RN: 1423024-72-9
M. Wt: 274.76 g/mol
InChI Key: AZAKITALKTTWCV-UHFFFAOYSA-N
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Description

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride, also known as 2-amino-N-fluorophenylmethyl-N-methylpentanamide hydrochloride and abbreviated as 2-AFMP, is a synthetic compound with a wide range of applications in scientific research. It is an amide derivative of 2-fluorophenylmethanamine, and is used in the synthesis of various compounds and as a ligand for metal complexes. In addition, 2-AFMP has been studied for its potential applications in biochemistry, pharmacology, and other scientific disciplines.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

The compound has been involved in the synthesis of key pharmaceutical intermediates, such as in the study by Zhou Kai, who researched the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a crucial intermediate of atorvastatin. This process involved transforming methyl isobutyryl acetate into a pentanamide derivative, which then underwent further chemical reactions to produce the final molecule. The methodology provided accessible routes with reasonable yields, highlighting the importance of such compounds in synthesizing statins, widely used to lower cholesterol levels (Zhou Kai, 2010).

Development of Antihyperlipidemic Agents

Verónica Estévez, M. Villacampa, and J. Menéndez demonstrated the concise synthesis of atorvastatin lactone under specific conditions using a compound closely related to 2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride. This synthesis is part of the pathway to producing atorvastatin calcium, a leading drug for managing high cholesterol. The process highlighted the compound's role in synthesizing key pharmaceutical agents with significant clinical applications (Estévez, Villacampa, & Menéndez, 2014).

Anticancer Research

T. S. Basu Baul et al. explored amino acetate functionalized Schiff base organotin(IV) complexes, potentially significant in anticancer drug development. The synthesis involved various organic compounds, highlighting the role of fluorophenyl and related derivatives in creating complex molecules with potential biological activities. These complexes were tested against multiple human tumor cell lines, showing promising cytotoxic properties (Basu Baul, Basu, Vos, & Linden, 2009).

Novel Impurities Identification in Drug Synthesis

A. Naidu and G. Sharma's research on novel impurities in the synthesis of atorvastatin intermediates underscores the importance of understanding and controlling the formation of related compounds during pharmaceutical manufacturing. Their work highlights the chemical intricacies involved in drug synthesis and the need for thorough characterization and control of potential impurities, which can affect the efficacy and safety of the final pharmaceutical products (Naidu & Sharma, 2017).

properties

IUPAC Name

2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.ClH/c1-3-6-12(15)13(17)16(2)9-10-7-4-5-8-11(10)14;/h4-5,7-8,12H,3,6,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAKITALKTTWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)CC1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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